molecular formula C20H14BrNO6S B5093725 2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Cat. No.: B5093725
M. Wt: 476.3 g/mol
InChI Key: KUTLPLGARINTJD-UHFFFAOYSA-N
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Description

2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is an organic compound with a complex structure that includes bromine, benzyl, nitrophenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate typically involves multi-step organic reactions. One common method starts with the bromination of benzyl compounds, followed by sulfonylation and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Products may include nitrobenzoic acids.

    Reduction: Products may include aminobenzyl derivatives.

    Substitution: Products may include various substituted benzyl compounds.

Scientific Research Applications

2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate involves its interaction with specific molecular targets. The bromine and nitrophenyl groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The sulfonyl group can enhance the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate
  • 2-bromobenzyl 2-[(3-nitrophenyl)sulfonyl]benzoate

Uniqueness

2-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

(2-bromophenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO6S/c21-16-9-3-1-7-14(16)13-28-20(23)15-8-2-5-11-18(15)29(26,27)19-12-6-4-10-17(19)22(24)25/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTLPLGARINTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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